3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
Overview
Description
“3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes. For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the use of FTIR and NMR for characterization3. Another example is the synthesis of amino acid conjugates of nifedipine, which involves reactions with amino acids in the presence of K2CO3 in methanol4. However, the exact synthesis process for “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of a compound can be confirmed by techniques such as FT-IR, 13C NMR, and 1H NMR spectroscopy5. However, the specific molecular structure analysis for “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” is not available in the retrieved resources.
Chemical Reactions Analysis
Triazines and tetrazines, which are similar to the queried compound, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization6. However, the specific chemical reactions involving “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” are not detailed in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. However, the specific physical and chemical properties of “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” are not available in the retrieved resources8.Scientific Research Applications
Synthesis and Biological Activity
3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one and its derivatives are used in the synthesis of various compounds with potential biological activities. These compounds are often evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, finding that some derivatives possessed good or moderate activities against microorganisms (Bektaş et al., 2007).
Anticancer Activities
There's also research into the anticancer activities of 1,2,4-triazin-5(4H)-one derivatives. Voskoboynik et al. (2018) explored the structure and anticancer activity of products from the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones, revealing pronounced cytostatic activity against various cancer cell lines (Voskoboynik et al., 2018).
Synthesis of Novel Derivatives
Synthesis of New Molecules
Synthesis of new molecules utilizing 3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one as a core structure is a significant area of research. Sanemitsu et al. (1982) reported the regioselective synthesis of 2-amino-1,2,4-triazinones through a reaction with O-(2,4-dinitrophenyl)hydroxylamine (Sanemitsu et al., 1982).
Synthesis with Various Applications
Researchers also focus on synthesizing various derivatives with different applications. For example, Holla et al. (2003) synthesized new fluorine-containing thiadiazolotriazinones and evaluated their antibacterial activities (Holla et al., 2003).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. However, the specific safety and hazards information for “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” is not available in the retrieved resources9.
Future Directions
The future directions for research on a compound often depend on its potential applications and the current state of knowledge about its properties. However, the specific future directions for research on “3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one” are not detailed in the available resources2.
Please note that the information provided is based on the available resources and there may be additional information not covered in this analysis. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
3-(2-hydroxyanilino)-6-methyl-4H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-4-2-3-5-8(7)15/h2-5,15H,1H3,(H2,11,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKDBICYBWQCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424595 | |
Record name | 3-(2-Hydroxyanilino)-6-methyl-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one | |
CAS RN |
878668-66-7 | |
Record name | 3-(2-Hydroxyanilino)-6-methyl-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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